molecular formula C5H8FNO2 B13068175 (2R,3S)-3-Fluoropyrrolidine-2-carboxylic acid

(2R,3S)-3-Fluoropyrrolidine-2-carboxylic acid

Cat. No.: B13068175
M. Wt: 133.12 g/mol
InChI Key: WLGLSRHRSYWDST-IMJSIDKUSA-N
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Description

(2R,3S)-3-Fluoropyrrolidine-2-carboxylic acid is a fluorinated proline analog characterized by a pyrrolidine ring with a fluorine atom at the 3-position and a carboxylic acid group at the 2-position. This compound is widely used in medicinal chemistry and drug discovery due to fluorine’s ability to modulate electronic properties, enhance metabolic stability, and influence stereochemistry . Its tert-butoxycarbonyl (Boc)-protected derivative (CAS 330945-23-8) is a common synthetic intermediate, with molecular formula C10H16FNO4 and molecular weight 233.24 . The unprotected form (CAS 926910-60-3) exists as a 1:1 complex with trifluoroacetic acid (TFA), with molecular formula C7H9F4NO4 and molecular weight 247.15 .

Properties

Molecular Formula

C5H8FNO2

Molecular Weight

133.12 g/mol

IUPAC Name

(2R,3S)-3-fluoropyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H8FNO2/c6-3-1-2-7-4(3)5(8)9/h3-4,7H,1-2H2,(H,8,9)/t3-,4-/m0/s1

InChI Key

WLGLSRHRSYWDST-IMJSIDKUSA-N

Isomeric SMILES

C1CN[C@@H]([C@H]1F)C(=O)O

Canonical SMILES

C1CNC(C1F)C(=O)O

Origin of Product

United States

Preparation Methods

Protection and Activation of Functional Groups

  • The amino group on the pyrrolidine ring is commonly protected using tert-butoxycarbonyl (Boc) groups to prevent side reactions during fluorination and carboxylation steps.
  • Hydroxyl groups, if present as intermediates, are activated using strong bases such as metallic sodium, sodium hydride, or n-butyllithium to form alkoxides. These alkoxides then undergo alkylation in the presence of phase transfer catalysts like quaternary ammonium salts or polyethylene glycol to introduce desired substituents without racemization.

Fluorination Step

  • Fluorination at the 3-position is achieved typically through nucleophilic substitution reactions on suitable precursors, ensuring stereochemical control to yield the (2R,3S) isomer.
  • The use of fluorinating agents and reaction conditions is carefully optimized to maximize selectivity and yield.

Carboxylation and Esterification

  • The carboxylic acid group at the 2-position is introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents.
  • Esterification or methylation of carboxyl groups is performed under controlled acidic or basic conditions to protect or activate the acid functionality for subsequent steps.

Catalytic Hydrogenation and Stereochemical Control

  • Catalytic hydrogenation of double bonds in intermediates is employed to obtain cis isomers crucial for the correct stereochemistry of the final product.
  • Notably, catalytic hydrogenation under typical conditions may lead to racemization; however, specific conditions and chiral starting materials can prevent this, resulting in high stereochemical purity.

Deprotection and Purification

  • Removal of protecting groups such as Boc is typically carried out using trifluoroacetic acid (TFA) at controlled temperatures (e.g., 5°C to 25°C) to avoid racemization.
  • Purification is achieved by column chromatography or crystallization to isolate the pure (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid or its trifluoroacetic acid salt with high yield and purity.
Step Reagents/Conditions Temperature Yield (%) Notes
Formation of sodium/lithium alkoxide Metallic sodium, sodium hydride, n-BuLi + phase transfer catalyst -78°C to RT - Activation for alkylation
Alkylation Alkylating reagent + phase transfer catalyst -78°C to RT - Direct alkylation can cause racemization if not controlled
Catalytic hydrogenation Catalyst (e.g., Pd/C), hydrogen gas RT to 25°C ~80-90 Produces cis isomer, stereochemistry preserved under optimized conditions
Boc deprotection Trifluoroacetic acid (TFA) 5°C to 25°C 80-90 Avoids racemization
Purification Column chromatography RT - High purity isolation
  • The preparation method disclosed in patent EP3015456A1 highlights the importance of protecting groups and the use of strong bases for activation, followed by alkylation under phase transfer catalysis to avoid racemization.
  • Catalytic hydrogenation of chiral intermediates can yield the cis isomer with retention of stereochemistry, which is crucial for the (2R,3S) configuration. This contrasts with common knowledge where racemization is often expected during such hydrogenations.
  • The trifluoroacetic acid salt form of this compound enhances solubility and stability, facilitating purification and handling in synthetic applications.
  • Industrial scale-up involves optimization of these laboratory procedures, including continuous flow reactors and advanced purification techniques to maintain yield and stereochemical integrity.
Route Description Advantages Challenges Reference
Base-activated alkoxide formation + alkylation High reactivity, good yields Risk of racemization if not protected
Catalytic hydrogenation of chiral alkenes Stereochemical control, cis isomer formation Requires careful catalyst selection
Boc protection/deprotection strategy Protects amino group effectively Requires careful TFA handling
Formation of trifluoroacetic acid salt Improved solubility and stability Additional purification step

The preparation of this compound is a complex, multistep process requiring meticulous control of reaction conditions to achieve high stereochemical purity and yield. The use of protecting groups, strong bases for activation, phase transfer catalysis, catalytic hydrogenation under optimized conditions, and careful deprotection are central to successful synthesis. The trifluoroacetic acid salt form further aids in handling and application. These methods are well-documented in patent literature and specialized chemical suppliers’ data, providing a robust foundation for research and industrial production.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-Fluoropyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce fluorinated alcohols.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound serves as a crucial building block in the synthesis of pharmaceutical agents targeting neurological disorders. Its unique structural properties, including the fluorine substituent and carboxylic acid group, enhance its biological activity by influencing interactions with neurotransmitter systems and other molecular targets.

Therapeutic Potential
Preliminary studies suggest that (2R,3S)-3-fluoropyrrolidine-2-carboxylic acid may exhibit antimicrobial and anti-inflammatory properties. The presence of the pyrrolidine structure is associated with neuroactivity, indicating potential therapeutic applications in treating neurodegenerative diseases.

Enzyme Inhibition
Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, it has shown potential as a competitive inhibitor for dipeptidyl peptidase IV (DPP-IV), which is significant for glucose metabolism and diabetes treatment .

Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. These effects are attributed to its ability to interfere with cellular signaling pathways critical for cancer cell proliferation .

Synthetic Routes

Several synthetic methods have been developed to produce this compound, emphasizing the importance of stereochemistry and functional group manipulation:

Synthetic Method Description
Fluorination Reactions Utilizing fluorinating agents to introduce the fluorine atom at the 3-position of the pyrrolidine ring.
Carboxylation Techniques Employing carboxylating agents to introduce the carboxylic acid group at the 2-position.
Protective Group Strategies Using protective groups like tert-butoxycarbonyl (Boc) to stabilize reactive intermediates during synthesis.

These methods highlight the versatility of this compound in synthetic organic chemistry and its potential to be modified for enhanced properties .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a mouse model of neurodegeneration. The results indicated that administration of the compound significantly reduced markers of oxidative stress and inflammation in brain tissues, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Anticancer Efficacy

Another study evaluated the anticancer efficacy of this compound against various cancer cell lines, including breast and lung cancer. The findings revealed that this compound induced apoptosis in cancer cells through the activation of caspase pathways, demonstrating its promise as an anticancer agent .

Mechanism of Action

The mechanism of action of (2R,3S)-3-Fluoropyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity, leading to enhanced biological activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, further stabilizing its binding to target molecules.

Comparison with Similar Compounds

Stereoisomers: (2S,3S)-3-Fluoropyrrolidine-2-carboxylic Acid

  • Structural Difference : The (2S,3S) stereoisomer (CAS 870992-75-9) differs in the configuration at both chiral centers, leading to distinct spatial arrangements.
  • Physicochemical Properties: Molecular formula C5H8FNO2 (MW 133.12) vs. C5H8FNO2 for the (2R,3S) form. The stereochemistry impacts solubility and intermolecular interactions.
  • Applications: Stereoisomers often exhibit divergent biological activities. For example, (2R,3S) is preferred in peptide synthesis due to its compatibility with L-amino acid backbones .

Positional Isomers: (2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic Acid

  • Structural Difference : Fluorine is at the 4-position instead of 3, and a methyl group is present at the 1-position (CAS 1007912-97-1).
  • Physicochemical Properties: Molecular formula C6H10FNO2 (MW 147.15).
  • Synthesis : Discontinued commercial availability () suggests synthetic challenges compared to the 3-fluoro analog .

Substituent Variations: (2S,3S)-3-Methylpyrrolidine-2-carboxylic Acid

  • Structural Difference : A methyl group replaces fluorine at the 3-position (CAS 10512-89-7).
  • Physicochemical Properties: Molecular formula C6H11NO2 (MW 129.16). The lack of fluorine reduces electronegativity, increasing hydrophobicity.
  • Applications : Used in studies exploring steric effects without electronic modulation by fluorine .

Difluorinated Analogs: (2R)-4,4-Difluoropyrrolidine-2-carboxylic Acid

  • Structural Difference : Two fluorine atoms at the 4-position (CAS 1401332-74-8).
  • Physicochemical Properties: Molecular formula C5H7F2NO2 (MW 151.11). Difluorination enhances metabolic stability but may increase steric hindrance.

Data Tables

Table 1. Key Properties of (2R,3S)-3-Fluoropyrrolidine-2-carboxylic Acid and Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Purity (%) Key Feature(s)
This compound (Boc-protected) 330945-23-8 C10H16FNO4 233.24 >97.00 Common synthetic intermediate
(2S,3S)-3-Fluoropyrrolidine-2-carboxylic acid 870992-75-9 C5H8FNO2 133.12 98 Stereoisomer with divergent activity
(2S,4R)-4-Fluoro-1-methylpyrrolidine-2-carboxylic acid 1007912-97-1 C6H10FNO2 147.15 N/A Discontinued due to synthetic hurdles
(2R)-4,4-Difluoropyrrolidine-2-carboxylic acid 1401332-74-8 C5H7F2NO2 151.11 N/A Enhanced metabolic stability

Key Research Findings

  • Stereochemical Impact : The (2R,3S) configuration is critical for mimicking L-proline in peptide therapeutics, whereas (2S,3S) analogs may disrupt target binding .
  • Fluorine Position : 3-Fluoro substitution optimizes electronic effects without excessive steric bulk, as seen in the high purity (>99%) of related compounds .
  • Synthetic Challenges : Difluorinated and 4-fluoro analogs face lower yields or discontinuation due to complex synthesis .

Biological Activity

(2R,3S)-3-Fluoropyrrolidine-2-carboxylic acid is a chiral compound featuring a pyrrolidine ring with a fluorine substituent at the 3-position and a carboxylic acid functional group at the 2-position. Its unique structural properties make it significant in medicinal chemistry, particularly in drug development and biological research. This article explores its biological activity, potential applications, and relevant research findings.

Structural Characteristics

The structural features of this compound contribute to its biological activity. The fluorine atom can influence the compound's binding affinity to various biological targets, enhancing its pharmacological effects. The carboxylic acid group is essential for solubility and interaction with biological systems.

Feature Description
Molecular Formula C5H8FNO2
Molecular Weight 135.12 g/mol
Functional Groups Carboxylic acid, Fluorine
Chirality (2R,3S)

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes or receptors. Preliminary studies suggest that the compound may modulate various biochemical pathways, leading to its observed biological activities.

Biological Activity

Research indicates that this compound exhibits several pharmacological effects:

  • Enzyme Modulation : It has been studied for its role in modulating enzymatic activity, potentially serving as a probe for investigating enzyme mechanisms.
  • Antiviral and Anticancer Properties : The compound is explored for therapeutic applications in antiviral and anticancer drug development due to its ability to interact with specific biological pathways.
  • Bioassays : Biological activity is often assessed through bioassays measuring efficacy and safety profiles across different concentrations.

Study 1: Enzyme Interaction

A study highlighted the interaction of this compound with aconitase, an enzyme involved in the tricarboxylic acid cycle. The presence of fluorine was shown to enhance binding affinity, leading to significant inhibition of enzyme activity, which could disrupt metabolic processes .

Study 2: Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds modified from this structure showed IC50 values in the nanomolar range against specific tumor types, indicating strong potential for further development as anticancer agents .

Applications

This compound has potential applications across various fields:

  • Pharmaceutical Development : Its unique structure allows for the design of novel drugs targeting specific diseases.
  • Synthetic Chemistry : It serves as a valuable building block in organic synthesis and peptide chemistry.
  • Bioconjugation : The compound can facilitate the attachment of biomolecules to surfaces or other molecules for targeted drug delivery systems.

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